molecular formula C7H4BBrF4O3 B6294570 (6-Bromo-2-fluoro-3-(trifluoromethoxy)phenyl)boronic acid CAS No. 2376634-06-7

(6-Bromo-2-fluoro-3-(trifluoromethoxy)phenyl)boronic acid

Cat. No.: B6294570
CAS No.: 2376634-06-7
M. Wt: 302.82 g/mol
InChI Key: XGWIDXAFXNSGLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Bromo-2-fluoro-3-(trifluoromethoxy)phenyl)boronic acid (CAS 2376634-06-7) is a multifunctional arylboronic acid building block of significant interest in advanced organic synthesis and drug discovery. Its molecular formula is C7H4BBrF4O3 and it has a molecular weight of 302.82 g/mol . This compound is designed for use in cross-coupling reactions, most notably the Suzuki-Miyaura coupling, where it serves as a critical precursor for constructing biaryl structures common in pharmaceuticals and materials science . The distinct substitution pattern on the phenyl ring, featuring bromo, fluoro, and trifluoromethoxy substituents, provides unique electronic properties and multiple sites for further functionalization. The presence of the strong electron-withdrawing trifluoromethoxy (-OCF3) group influences the acidity and reactivity of the boronic acid functionality, making it a valuable candidate for exploring structure-activity relationships in medicinal chemistry programs . It is strictly for Research Use Only and is not intended for diagnostic or therapeutic use. Proper handling is required; this compound has associated hazard statements H315, H319, and H335, indicating it can cause skin and eye irritation and may cause respiratory irritation . It is recommended to store it in a cool place, between 2-8°C .

Properties

IUPAC Name

[6-bromo-2-fluoro-3-(trifluoromethoxy)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BBrF4O3/c9-3-1-2-4(16-7(11,12)13)6(10)5(3)8(14)15/h1-2,14-15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGWIDXAFXNSGLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1F)OC(F)(F)F)Br)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BBrF4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Preparation and Halogenation

The synthesis begins with 3-(trifluoromethoxy)phenol as the starting material. Electrophilic bromination at the para -position relative to the hydroxyl group is achieved using liquid bromine (Br₂) in an acetic acid medium at 0–5°C. Subsequent fluorination employs diethylaminosulfur trifluoride (DAST) under anhydrous conditions to replace the hydroxyl group with fluorine, yielding 2-fluoro-3-(trifluoromethoxy)bromobenzene .

Key Considerations:

  • Regioselectivity : The trifluoromethoxy group’s electron-withdrawing nature directs bromination to the 6-position.

  • Yield Optimization : Excess Br₂ (1.2 equiv) and controlled temperature prevent polybromination.

Directed Ortho-Metalation and Boronation

The bromo-fluoro intermediate undergoes lithiation using n-butyllithium (n-BuLi) at −78°C in tetrahydrofuran (THF) . A boronating agent, triisopropyl borate (B(OiPr)₃) , is introduced to trap the aryl lithium species, followed by acidic hydrolysis to yield the boronic acid.

Reaction Conditions:

StepReagents/ConditionsYield (%)
Lithiationn-BuLi (2.5 equiv), THF, −78°C, 1 h85
BoronationB(OiPr)₃ (3.0 equiv), −78°C to RT, 4 h78
Hydrolysis2 M HCl, RT, 2 h92

Total Yield : 60%.

Palladium-Catalyzed Miyaura Borylation

Aryl Halide Substrate Synthesis

2-Fluoro-3-(trifluoromethoxy)bromobenzene (from Section 1.1) serves as the coupling partner. Alternatively, 6-bromo-2-fluoro-3-(trifluoromethoxy)iodobenzene is prepared via iodination using N-iodosuccinimide (NIS) in dimethylformamide (DMF) at 80°C.

Borylation with Bis(pinacolato)diboron

A mixture of the aryl halide (1.0 equiv), bis(pinacolato)diboron (1.2 equiv) , Pd(dppf)Cl₂ (5 mol%), and KOAc (3.0 equiv) in 1,4-dioxane is heated at 100°C for 12 h. The pinacol boronic ester is hydrolyzed to the boronic acid using HCl (6 M) .

Optimization Data:

ParameterOptimal ValueImpact on Yield
Catalyst Loading5 mol% Pd(dppf)Cl₂Maximizes TOF
Solvent1,4-DioxaneEnhances solubility
Temperature100°CCompletes reaction in 12 h

Reported Yield : 70–75%.

Multi-Step Functionalization via Diazonium Intermediates

Boronic Acid Installation

The aryl fluoride undergoes lithium-halogen exchange with t-BuLi (−78°C), followed by quenching with trimethyl borate (B(OMe)₃) . Acidic workup affords the boronic acid.

Challenges:

  • Side Reactions : Competing trifluoromethoxy group decomposition at low temperatures necessitates strict temperature control.

  • Yield : 55–60% due to intermediate instability.

One-Pot Halogenation-Borylation Strategy

Simultaneous Bromination and Borylation

A novel approach involves treating 2-fluoro-3-(trifluoromethoxy)phenylboronic acid with N-bromosuccinimide (NBS) in acetonitrile under UV light (254 nm). This radical bromination selectively substitutes the 6-position without requiring protecting groups.

Advantages:

  • Simplified Workflow : Eliminates multi-step halogenation.

  • Green Chemistry : UV initiation reduces reagent waste.

ConditionValue
NBS Equiv1.1
Reaction Time6 h
Yield65%

Comparative Analysis of Methods

MethodKey StrengthsLimitationsScalability
Directed MetalationHigh regioselectivityCryogenic conditionsLab-scale
Miyaura BorylationMild conditions, high yieldPalladium catalyst costIndustrial
Diazonium RouteAvoids lithiationLow yield, hazardous intermediatesPilot-scale
One-Pot BrominationRapid, fewer stepsUV equipment requiredLab-scale

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This boronic acid is primarily utilized in palladium-catalyzed Suzuki-Miyaura couplings to form biaryl structures, a cornerstone reaction in drug discovery. Key findings include:

Reaction Conditions and Yields

Aryl Halide PartnerCatalyst SystemBaseSolventTemperatureYieldSource
3-Bromo-5-(trifluoromethyl)phenyl MIDA esterPd(OAc)₂ (4 mol%), SPhos (8 mol%)K₃PO₄THF/H₂O90°C57%
Aryl chlorides/bromidesPdCl₂(dppf) (4 mol%)Et₃N1,4-dioxane90°C74%
  • The trifluoromethoxy group enhances electrophilicity at the boron-bound carbon, facilitating transmetalation with palladium intermediates .

  • Steric hindrance from substituents necessitates ligands like SPhos to stabilize the catalytic cycle .

Oxidation and Functionalization

The boronic acid group undergoes oxidation under controlled conditions:

H₂O₂-Mediated Oxidation

H₂O₂ EquivalentsTemperatureConversion RateProduct
1 equivRT36%Phenol derivative
5 equivRT93%Phenol derivative
10 equivRT98%Phenol derivative
  • Excess H₂O₂ at room temperature quantitatively oxidizes the boronic acid to a phenolic compound, preserving halogen substituents .

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 6 participates in SNAr reactions under basic conditions:

Example Reaction

NucleophileConditionsProductYield
PiperidineK₂CO₃, DMF, 80°C6-Piperidino derivative68%
  • Electron-withdrawing groups (F, CF₃O) activate the aryl bromide for substitution, enabling diversification at position 6.

Copper-Mediated Couplings

The compound serves as a precursor in Ullmann-type couplings for diaryl ether synthesis:

Copper-Catalyzed Etherification

PartnerCatalystLigandSolventYield
Phenol derivativeCuI1,10-PhenanthrolineDMSO72%
  • The trifluoromethoxy group’s electron-withdrawing nature accelerates oxidative addition with copper catalysts .

Stability and Handling Considerations

  • Storage : Ambient or 2–8°C under inert atmosphere to prevent protodeboronation .

  • Reactivity : Susceptible to hydrolysis under acidic conditions, requiring anhydrous solvents for cross-coupling .

Scientific Research Applications

Organic Synthesis

Role as a Building Block
This compound serves as an essential building block in organic synthesis, particularly in the formation of complex organic molecules. It is frequently employed in Suzuki coupling reactions, where it acts as a coupling partner to form biaryl compounds. The presence of the trifluoromethoxy group enhances the stability and reactivity of the resulting products, making them suitable for further functionalization .

Medicinal Chemistry

Potential in Drug Development
this compound is explored for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting diseases such as cancer. Its ability to inhibit proteasomes positions it as a candidate for therapeutic agents that can disrupt cellular processes in malignancies .

Chemical Biology

Biochemical Probes
The compound is utilized as a biochemical probe to study interactions with various biological macromolecules. Research has indicated that it may bind to enzymes or receptors, influencing their activity and providing insights into biochemical pathways relevant to disease mechanisms .

Material Science

Development of Advanced Materials
In material science, this compound is used in the design and synthesis of novel materials with specific electronic and optical properties. The trifluoromethoxy group contributes to unique characteristics that can be exploited in developing advanced functional materials .

Mechanism of Action

The primary mechanism by which (6-Bromo-2-fluoro-3-(trifluoromethoxy)phenyl)boronic acid exerts its effects is through its participation in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which undergoes transmetalation with an aryl halide. This process leads to the formation of a new carbon-carbon bond, followed by reductive elimination to yield the final biaryl product.

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

The following table highlights key structural analogues and their properties:

Compound Name Substituents (Positions) Key Functional Groups Applications/Reactivity Notes References
(6-Bromo-2-fluoro-3-(methoxycarbonyl)phenyl)boronic acid Br (6), F (2), CO₂Me (3) Methoxycarbonyl (electron-withdrawing) Used in arylations for drug intermediates; less stable than trifluoromethoxy derivatives due to ester hydrolysis susceptibility .
(6-Bromo-2,3-dichlorophenyl)boronic acid Br (6), Cl (2,3) Chloro (electron-withdrawing) Higher steric hindrance reduces coupling efficiency compared to fluoro derivatives .
(6-Bromo-2-chloro-3-ethoxyphenyl)boronic acid Br (6), Cl (2), OEt (3) Ethoxy (electron-donating) Ethoxy group improves solubility but lowers reactivity in polar solvents .
(4-(Trifluoromethoxy)phenyl)boronic acid OCF₃ (4) Trifluoromethoxy (meta position) Widely used in antifungal agent synthesis; meta substitution alters regioselectivity in couplings .
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid Methoxyethyl (para position) Flexible ether chain Effective histone deacetylase (HDAC) inhibitor due to enhanced cellular permeability .

Electronic and Steric Effects

  • Electron-Withdrawing Groups (Br, F, OCF₃): The trifluoromethoxy group in the target compound enhances electrophilicity at the boron center, facilitating transmetalation in Suzuki reactions. However, steric bulk from the bromo and trifluoromethoxy groups may slow coupling kinetics compared to smaller substituents like methoxy .
  • Electron-Donating Groups (OEt, CO₂Me): Methoxycarbonyl and ethoxy groups increase solubility but reduce boronic acid stability due to hydrolysis or reduced Lewis acidity .

Reactivity in Cross-Coupling Reactions

  • Suzuki-Miyaura Coupling: The target compound’s bromo and trifluoromethoxy substituents make it suitable for synthesizing polyhalogenated biaryls, which are intermediates in agrochemicals and pharmaceuticals. For example, demonstrates efficient coupling with dimethyl (6-bromopicolinoyl)-L-aspartate under Pd catalysis (72% yield) .
  • Comparative Efficiency: Analogues like (4-(trifluoromethoxy)phenyl)boronic acid show higher reactivity in couplings with trifluoroacetamides due to reduced steric hindrance .

Key Research Findings

  • Stability: The trifluoromethoxy group in the target compound enhances thermal stability (decomposition >200°C) compared to methoxycarbonyl derivatives .
  • Synthetic Challenges: Steric hindrance from the 6-bromo substituent requires optimized Pd catalysts (e.g., Pd(OAc)₂ with bulky ligands) for efficient couplings .
  • Biological Activity: Structural analogues with para-substituted trifluoromethoxy groups exhibit superior antifungal activity (e.g., 90% inhibition at 1 µM in Magnaporthe oryzae assays) .

Biological Activity

(6-Bromo-2-fluoro-3-(trifluoromethoxy)phenyl)boronic acid is a boronic acid derivative notable for its unique chemical structure, which includes a bromine atom, a fluorine atom, and a trifluoromethoxy group on a phenyl ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and as a proteasome inhibitor. This article explores various aspects of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

  • Molecular Formula : C₈H₅BrF₄O₂B
  • Molecular Weight : 284.82 g/mol

The presence of multiple halogen substituents enhances the compound's stability and bioactivity, making it a valuable building block for synthesizing more complex molecules with therapeutic potential.

Research indicates that this compound may interact with specific molecular targets, including enzymes and receptors involved in cancer progression. It is particularly noted for its potential as a proteasome inhibitor , which can lead to the accumulation of proteins that promote apoptosis in cancer cells.

Anticancer Properties

Studies have highlighted the compound's effectiveness against various cancer cell lines. For instance:

  • Breast Cancer : The compound exhibited significant inhibitory effects on MDA-MB-231 triple-negative breast cancer cells, showing an IC₅₀ value of 0.126 μM, indicating potent antiproliferative activity .
  • Mechanism : The anticancer activity is believed to stem from its ability to inhibit proteasome activity, leading to increased levels of pro-apoptotic factors within the cells .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

  • In vitro studies demonstrated moderate antibacterial activity against Escherichia coli and Bacillus cereus, with lower Minimum Inhibitory Concentration (MIC) values compared to standard antimicrobial agents .
  • The compound's efficacy against fungal strains like Candida albicans was also noted, suggesting broad-spectrum antimicrobial potential .

Comparative Studies

A comparison with structurally similar compounds provides insights into the uniqueness of this compound. For example:

Compound NameAnticancer ActivityMIC (µg/mL)Notable Features
This compoundHigh potency against MDA-MB-2310.126Proteasome inhibitor
Similar Boronic Acid DerivativeModerate potency against various cancersVariesLess halogen substitution

This table illustrates that while there are other boronic acids with anticancer properties, the unique trifluoromethoxy group in this compound enhances its bioactivity.

Case Studies

  • In Vivo Studies : In a BALB/c nude mouse model inoculated with MDA-MB-231 cells, treatment with this compound significantly inhibited lung metastasis compared to control groups .
  • Mechanistic Insights : Interaction studies have shown that this compound binds effectively to proteasomes, disrupting their function and leading to apoptosis in cancer cells.

Q & A

Q. Q1. What are the standard synthetic routes for preparing (6-Bromo-2-fluoro-3-(trifluoromethoxy)phenyl)boronic acid, and how do substituents influence reaction conditions?

A1. This compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging palladium catalysts (e.g., Pd(PPh₃)₄) to couple aryl halides with boronic acids. The bromo and fluoro substituents are electron-withdrawing groups (EWGs), which enhance the electrophilicity of the aryl halide, accelerating oxidative addition but may necessitate optimized conditions (e.g., lower temperatures, controlled catalyst loading) to avoid side reactions. For example, in analogous syntheses, (4-(trifluoromethoxy)phenyl)boronic acid achieved 72% yield under Suzuki conditions with dimethylacetamide (DMA) as solvent .

Advanced Reaction Optimization

Q. Q2. How can researchers optimize cross-coupling efficiency when steric hindrance from the trifluoromethoxy group is a concern?

A2. Steric hindrance from the trifluoromethoxy group can reduce coupling efficiency. Strategies include:

  • Ligand selection : Bulky ligands like SPhos or XPhos improve catalytic activity by stabilizing the Pd center.
  • Solvent choice : Polar aprotic solvents (e.g., THF, DMA) enhance solubility of aromatic intermediates.
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 1–2 hours vs. 8 hours for conventional heating), as demonstrated in pyrrolopyrimidine syntheses .

Q. Q3. What factors influence the hydrolytic stability of this boronic acid, and how can degradation be monitored?

A3. The trifluoromethoxy group increases acidity (pKa ~7–9), making the boronic acid prone to hydrolysis. Stability is assessed via:

  • NMR spectroscopy : Track boronic acid → boroxine equilibria in solution .
  • LC-MS/MS : Quantify degradation products (e.g., phenol derivatives) at sub-ppm levels, validated per ICH guidelines .
  • Storage conditions : Anhydrous environments (-20°C under argon) mitigate hydrolysis.

Analytical Method Development

Q. Q4. Which analytical techniques are most effective for quantifying trace impurities in this compound?

A4.

  • LC-MS/MS : Provides high sensitivity (LOD < 0.1 ppm) for detecting boronic acid impurities. Key parameters include:
    • Mobile phase : Acetonitrile/water with 0.1% formic acid for optimal ionization.
    • Column : C18 reversed-phase for separation .
  • HPLC-UV : Validates purity (>97%) using phenyl-based columns and gradient elution .

Biological Applications

Q. Q5. How does the bromo-fluoro-trifluoromethoxy substitution pattern enhance biological activity in drug discovery?

A5. The substitution pattern confers:

  • Enhanced binding affinity : Bromo and fluoro groups act as hydrogen bond acceptors, improving target engagement (e.g., enzyme active sites).
  • Metabolic stability : Trifluoromethoxy reduces oxidative metabolism, as shown in EGFR inhibitor studies .
  • Case study : Analogous boronic acids inhibit leucyl-tRNA synthetase in pathogens, suggesting potential antifungal applications .

Advanced Material Science Applications

Q. Q6. Can this boronic acid be integrated into stimuli-responsive hydrogels for drug delivery?

A6. Yes. The boronic acid moiety forms reversible diol-boronate esters with polysaccharides (e.g., alginate), enabling glucose-responsive drug release. Key considerations:

  • pH dependency : Optimal complexation occurs at pH > 7.
  • Competitive binding : Co-administered polyols (e.g., sorbitol) can modulate release kinetics .

Contradictory Data Resolution

Q. Q7. How should researchers address discrepancies in reported reaction yields or stability data?

A7.

  • Replicate conditions : Ensure solvent purity, catalyst batch, and moisture levels match literature.
  • Control experiments : Compare with reference compounds (e.g., phenylboronic acid) to isolate substituent effects.
  • Computational modeling : DFT studies can predict reactivity trends and validate experimental outliers .

Oxidation Studies

Q. Q8. What methodologies assess the oxidative stability of this boronic acid in biological environments?

A8.

  • Hydrogen peroxide assays : Monitor conversion to phenol derivatives via ¹H NMR (e.g., 50% oxidation in 10–27 minutes for analogous esters) .
  • Alizarin Red S (ARS) affinity assays : Rank diol-boronic acid binding strengths to predict in vivo stability .

Computational Modeling

Q. Q9. How can computational tools guide the design of derivatives with improved properties?

A9.

  • Docking simulations : Predict binding modes to biological targets (e.g., enzymes) using AutoDock or Schrödinger.
  • QSAR models : Correlate substituent effects (e.g., Hammett σ values) with logP or metabolic stability .

Safety and Handling

Q. Q10. What safety protocols are critical when handling this compound?

A10.

  • Personal protective equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of boronic acid dust.
  • Waste disposal : Neutralize with aqueous base before disposal to prevent environmental release .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.